molecular formula C17H25ClN2O B2378316 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one CAS No. 2411288-31-6

1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one

Cat. No.: B2378316
CAS No.: 2411288-31-6
M. Wt: 308.85
InChI Key: HVNIJBVSHRBPLT-UHFFFAOYSA-N
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Description

1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihalides under basic conditions.

    Introduction of the Benzyl Group: Benzylation of the diazepane ring can be performed using benzyl halides in the presence of a base.

    Chloropropanone Addition: The final step involves the reaction of the benzylated diazepane with 2-chloropropanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Substituted diazepanes with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and receptor binding.

    Medicine: Possible applications in drug development, particularly in designing compounds with anxiolytic or anticonvulsant properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The benzyl and chloropropanone groups could play a role in binding to the target sites, influencing the compound’s efficacy and potency.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known anxiolytic drug with a similar diazepane ring structure.

    Clonazepam: Another benzodiazepine with anticonvulsant properties.

    Lorazepam: Used for its sedative and anxiolytic effects.

Uniqueness

1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one is unique due to the specific substitution pattern on the diazepane ring, which could confer distinct pharmacological properties compared to other diazepanes.

Properties

IUPAC Name

1-(4-benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-13-9-19(12-16-7-5-4-6-8-16)11-14(2)20(10-13)17(21)15(3)18/h4-8,13-15H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNIJBVSHRBPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N(C1)C(=O)C(C)Cl)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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